Hexafluorodisilane, also known as disilicon hexafluoride or trifluoro(trifluorosilyl)silane, is classified as a silane derivative. Its molecular formula is and it has a molecular weight of 170.16 g/mol. The compound is categorized under organosilicon compounds due to its silicon content. It is primarily utilized in research and development settings, particularly in the synthesis of advanced materials and coatings .
The synthesis of hexafluorodisilane can be achieved through several methods. One common approach involves the reaction of silicon tetrafluoride with silicon in the presence of a catalyst. This method requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity.
Hexafluorodisilane features a linear molecular structure characterized by two silicon atoms bonded to six fluorine atoms. The structural representation can be denoted as follows:
The compound's structural formula can be represented using SMILES notation as F[Si](F)(F)[Si](F)(F)F
and its InChI key is SDNBGJALFMSQER-UHFFFAOYSA-N
.
Hexafluorodisilane participates in various chemical reactions, particularly those involving halogenation and hydrolysis:
The mechanism of action for hexafluorodisilane primarily involves its reactivity with substrates in chemical vapor deposition processes. When introduced into a reaction chamber:
Hexafluorodisilane possesses several notable physical and chemical properties:
Hexafluorodisilane has diverse applications across various scientific fields:
The foundations of silicon-fluorine chemistry emerged alongside pivotal discoveries in fluorine chemistry. In 1771, Carl Wilhelm Scheele systematically characterized fluorspar (calcium fluoride, CaF₂), identifying its reaction with sulfuric acid produced etching fumes—later termed "fluoric acid" (hydrofluoric acid, HF). This work enabled fluoride detection through glass-etching tests . The extreme reactivity of elemental fluorine delayed its isolation until Henri Moissan’s 1886 electrolytic breakthrough using liquefied hydrogen fluoride and potassium bifluoride . Early silicon-fluorine compounds like silicon tetrafluoride (SiF₄) were studied in the 19th century, but complex derivatives such as hexafluorodisilane (Si₂F₆) required advanced 20th-century techniques. Initial investigations of Si₂F₆ in the 1930s–1940s leveraged wartime innovations in fluorine handling, driven by uranium enrichment needs (e.g., uranium hexafluoride processing) [6].
Disilane derivatives, including hexafluorodisilane, underpin advances in:
Table 1: Applications of Disilane Derivatives in Key Sectors
Sector | Function | Material Outcome |
---|---|---|
Energy Storage | Anode Precursor | Silicon-carbon composite electrodes |
Semiconductor | CVD Precursor | Silicon carbide thin films |
Nanotechnology | Surface Passivation | Stable quantum dot emitters |
Coatings | Hydrophobic Agent | Water-repellent surfaces |
Hexafluorodisilane exhibits distinctive structural and reactive traits:
Table 2: Experimental vs. Calculated Structural Parameters of Si₂F₆ (D3d symmetry)
Parameter | HF/6-31G* | B3LYP/6-31G* | Experimental |
---|---|---|---|
Si-Si bond (Å) | 2.32 | 2.31 | 2.30 |
Si-F bond (Å) | 1.58 | 1.60 | 1.59 |
F-Si-F angle (°) | 109.1 | 108.9 | 109.5 |
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